5-Chloro-2-methoxyphenylhydrazine hydrochloride physical properties
5-Chloro-2-methoxyphenylhydrazine hydrochloride physical properties
An In-depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride: Properties, Handling, and Applications
Introduction
5-Chloro-2-methoxyphenylhydrazine hydrochloride is a substituted arylhydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural complexity, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine hydrochloride moiety, makes it a valuable intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical compounds.[1] For researchers and professionals in drug development, understanding the nuanced physical properties, handling requirements, and synthetic utility of this reagent is paramount for its effective and safe application. The presence of the chloro and methoxy groups, in particular, offers strategic advantages in modulating the electronic and steric properties of target molecules, which can be pivotal in optimizing intermolecular interactions for drug discovery programs.[2] This guide provides a comprehensive overview of its core characteristics, grounded in authoritative data to support laboratory and development workflows.
Chemical Identity and Structure
The unique reactivity and physical nature of 5-Chloro-2-methoxyphenylhydrazine hydrochloride stem directly from its molecular structure. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Identifier | Value | Source |
| CAS Number | 5446-16-2 | [1][3] |
| Molecular Formula | C₇H₁₀Cl₂N₂O | [3] |
| Molecular Weight | 209.07 g/mol | [1][3] |
| Chemical Name | (5-chloro-2-methoxyphenyl)hydrazine,hydrochloride | [4] |
| Synonyms | 4-Chloro-2-hydrazinoanisole hydrochloride | [5] |
| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N | |
| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl | [1][3] |
The structure combines three key functional groups:
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Hydrazine Hydrochloride: The primary reactive site for forming hydrazones, which are precursors to heterocyclic systems like indoles and pyrazoles. The salt form increases its stability.
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Chlorine Atom: An electron-withdrawing group that influences the reactivity of the aromatic ring and can serve as a key interaction point in biological targets.
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Methoxy Group: An electron-donating group that modulates the electronic properties of the ring and can participate in hydrogen bonding.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for designing experiments, ensuring proper storage, and predicting its behavior in various solvent systems.
| Property | Value | Significance for Researchers |
| Appearance | Solid | [6] |
| Melting Point | 195-196 °C (with decomposition) | [5] |
| LogP | 2.056 - 2.31 | [3][6] |
| Topological Polar Surface Area (TPSA) | 47.28 Ų | [3] |
Melting Point: The relatively high melting point of 195-196 °C, accompanied by decomposition, is characteristic of a stable organic salt.[5] This thermal stability is adequate for most synthetic applications conducted at or below this temperature.
Lipophilicity (LogP): With a LogP value in the range of 2.056 to 2.31, the compound exhibits moderate lipophilicity.[3][6] This property is a critical parameter in drug development, influencing the molecule's solubility, permeability across biological membranes, and potential for off-target binding.
Stability and Storage: The compound is reported to be hygroscopic, light-sensitive, and air-sensitive. Therefore, it must be stored in a tightly closed container, preferably under an inert gas like argon or nitrogen. Recommended storage temperatures are between 10°C and 25°C.[1]
Spectroscopic Characterization (A Predictive Approach)
While specific experimental spectra for this compound are not widely published, its identity and purity would typically be confirmed using standard analytical techniques. The causality behind these choices is the unambiguous structural information each method provides.
Mass Spectrometry (MS): This technique confirms the molecular weight and fragmentation pattern. For the parent free base, (5-chloro-2-methoxyphenyl)hydrazine, the predicted monoisotopic mass is 172.04034 Da.[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. For a compound like this, a deuterated solvent such as DMSO-d₆ is often used due to the salt's polarity.
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¹H NMR: Would show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the hydrazine protons (-NHNH₂). The coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the phenyl ring.
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¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the methoxy carbon and the six aromatic carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching (from the hydrazine), C-O stretching (from the methoxy ether), and C-Cl stretching.
Safety, Handling, and Storage
5-Chloro-2-methoxyphenylhydrazine hydrochloride is a hazardous substance and requires strict safety protocols.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Respiratory Sensitization | H335: May cause respiratory irritation.[1] |
| Carcinogenicity | H351: Suspected of causing cancer.[1] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Use impervious, flame-resistant clothing and gloves.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]
Handling and First Aid:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
If swallowed: Seek immediate medical advice.
Storage: Store in a dry, tightly closed container in a well-ventilated area between 10°C and 25°C.[1] The material is hygroscopic and sensitive to light and air, so storage under an inert atmosphere is recommended.
Role in Synthesis and Drug Discovery
This reagent is a quintessential example of a versatile building block, primarily used for constructing heterocyclic scaffolds that are prevalent in medicinal chemistry.[1] Its most prominent application is in the Fischer Indole Synthesis , a powerful reaction for creating indole rings from an arylhydrazine and an aldehyde or ketone.
Caption: Generalized workflow of the Fischer Indole Synthesis.
Illustrative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative
This protocol describes a generalized procedure for the Fischer Indole Synthesis using 5-Chloro-2-methoxyphenylhydrazine hydrochloride. NOTE: This is an illustrative method; specific conditions may require optimization.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-2-methoxyphenylhydrazine hydrochloride (1.0 eq) and an appropriate ketone (e.g., cyclohexanone, 1.1 eq) to a suitable solvent such as ethanol or acetic acid.
-
Hydrazone Formation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid). Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-2 hours until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).
-
Indolization (Cyclization): Increase the temperature to reflux the reaction mixture. The cyclization is often promoted by the acidic conditions and heat. Maintain reflux for 4-12 hours, continuing to monitor the reaction's progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final indole derivative.
This synthetic route is foundational in creating molecules for screening in drug discovery programs targeting a wide range of diseases, leveraging the unique substitution pattern provided by the starting hydrazine.
Conclusion
5-Chloro-2-methoxyphenylhydrazine hydrochloride is a high-value chemical intermediate with well-defined physical properties. Its utility, primarily as a precursor for complex heterocyclic systems, makes it a staple in the toolkit of synthetic and medicinal chemists. However, its hazardous nature necessitates rigorous adherence to safety and handling protocols. By leveraging the technical data presented in this guide, researchers and drug development professionals can confidently and safely incorporate this versatile building block into their synthetic workflows to advance scientific discovery.
References
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(5-chloro-2-methoxyphenyl)hydrazine,hydrochloride | 5446-16-2. Molbase. [Link]
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(5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O). PubChemLite. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
Sources
- 1. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]
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